4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
CAS No.: 313403-89-3
Cat. No.: VC4388326
Molecular Formula: C20H14N2O2S
Molecular Weight: 346.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313403-89-3 |
|---|---|
| Molecular Formula | C20H14N2O2S |
| Molecular Weight | 346.4 |
| IUPAC Name | 4-acetyl-N-benzo[g][1,3]benzothiazol-2-ylbenzamide |
| Standard InChI | InChI=1S/C20H14N2O2S/c1-12(23)13-6-8-15(9-7-13)19(24)22-20-21-17-11-10-14-4-2-3-5-16(14)18(17)25-20/h2-11H,1H3,(H,21,22,24) |
| Standard InChI Key | GVIJUPOMSUKGTO-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula CHNOS and a molecular weight of 346.4 g/mol. Its IUPAC name, N-benzo[g] benzothiazol-2-yl-4-acetylbenzamide, reflects the fusion of a naphthalene ring with a thiazole system (naphtho[2,1-d]thiazole) and the acetyl-substituted benzamide group .
Key Structural Attributes:
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Naphthothiazole Core: A planar aromatic system comprising a naphthalene fused to a thiazole ring, contributing to π-π stacking interactions and metabolic stability .
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Benzamide Backbone: The 4-acetylbenzamide moiety introduces hydrogen-bonding capabilities via the amide and ketone groups .
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Acetyl Substituent: Enhances lipophilicity and may influence target binding through steric or electronic effects .
Crystallographic and Spectroscopic Data
X-ray crystallography of related naphthothiazole derivatives reveals planar geometries with bond lengths of 1.305–1.364 Å (C–N) and 1.719–1.752 Å (C–S) . Fourier-transform infrared (FTIR) spectroscopy of analogous compounds shows characteristic peaks:
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step reactions (Figure 1):
Step 1: Formation of Naphthothiazole Intermediate
Naphtho[2,1-d]thiazol-2-amine is prepared via cyclization of 2-aminonaphthalene with thiourea derivatives under acidic conditions .
Step 2: Acetylation of Benzamide
4-Acetylbenzoyl chloride is synthesized by treating 4-acetylbenzoic acid with thionyl chloride (SOCl) at 50°C for 65 hours .
Step 3: Coupling Reaction
The naphthothiazole amine is reacted with 4-acetylbenzoyl chloride in dry pyridine at 0–10°C, yielding the target compound after recrystallization .
Reaction Conditions:
Purification and Characterization
Purification via column chromatography (silica gel, chloroform:methanol = 9:1) and recrystallization (ethanol) ensures >95% purity . Analytical confirmation employs:
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 152–154°C | |
| Solubility | Low in HO; soluble in DMSO, DMF | |
| LogP | 3.82 (predicted) | |
| Stability | Stable at RT; sensitive to strong oxidizers |
Biological Activities and Mechanisms
Enzyme Inhibition
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HDAC Inhibition: Analogous compounds show IC = 95.2–255.7 nM against HDAC1/2/3, linked to anticancer effects .
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Carbonic Anhydrase (CA) Inhibition: Ki = 4.07–37.16 nM for CA I/II isoforms .
Pharmacological Applications and Future Directions
Therapeutic Prospects
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Oncology: HDAC and CA inhibitors are emerging targets for solid tumors .
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Antimicrobials: Thiazole derivatives are promising against drug-resistant pathogens .
Challenges and Optimization
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